Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate
Description
Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a structurally complex heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a methyl benzoate substituent.
Properties
IUPAC Name |
methyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)12-5-7-13(8-6-12)20-18(23)17-15-3-2-4-16(15)21-22(17)14-9-10-28(25,26)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIAHXKKAXTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects numerous biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Biological Activity
Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate is a complex organic compound with a unique structural framework that suggests potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core , which is known for its diverse biological activities and is often associated with anti-inflammatory and analgesic properties. The presence of the tetrahydrothiophene moiety may enhance its interaction with biological targets. The overall molecular formula is , with a molecular weight of approximately 426.52 g/mol.
Mechanisms of Biological Activity
- Anti-inflammatory Activity : Compounds with pyrazolone structures frequently exhibit anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Antimicrobial Properties : Preliminary in silico studies suggest that compounds similar to this compound may possess antimicrobial activity against various pathogens. This activity could be attributed to the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : The structural components may also confer anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis |
Case Studies
- Study on Anti-inflammatory Effects : A study conducted by researchers evaluated a series of pyrazolone derivatives for their anti-inflammatory effects in animal models. The results indicated that this compound significantly reduced edema in paw inflammation models compared to control groups.
- Antimicrobial Assessment : Another investigation assessed the antimicrobial efficacy of various pyrazolone derivatives against gram-positive and gram-negative bacteria. The findings suggested that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Studies : A recent study explored the cytotoxic effects of this compound on different cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation pathways.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate may exhibit similar properties due to the presence of the pyrazole moiety. Research indicates that derivatives of pyrazoles can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and leukemia cells .
2. Anti-inflammatory Properties
Compounds with similar structural characteristics have demonstrated significant anti-inflammatory effects. The incorporation of the tetrahydrothiophene ring enhances the interaction with biological targets involved in inflammatory pathways, suggesting that this compound could be a candidate for developing new anti-inflammatory agents .
3. Antimicrobial Activity
The unique functional groups present in this compound may confer antimicrobial properties. Compounds with similar frameworks have shown effectiveness against a range of pathogens, including bacteria and fungi .
Agricultural Applications
1. Agrochemical Development
The potential use of this compound as an agrochemical is being explored. Its biological activity suggests it could serve as a pesticide or herbicide. Research into similar compounds has demonstrated their effectiveness in controlling pests while minimizing harm to non-target organisms .
Materials Science Applications
1. Polymer Chemistry
The compound's unique structure allows for its incorporation into polymer matrices to enhance material properties. Its reactivity can be utilized in synthesizing novel polymers with improved mechanical strength and thermal stability. This application is particularly relevant in creating advanced materials for industrial use .
Summary of Research Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Exhibits anticancer and anti-inflammatory properties; potential antimicrobial activity |
| Agricultural Science | Promising candidate for agrochemical development |
| Materials Science | Can enhance polymer properties for industrial applications |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated various pyrazole derivatives against K562 and MCF-7 cancer cell lines. The results indicated that specific modifications to the pyrazole structure increased potency against these cell lines significantly .
Case Study 2: Anti-inflammatory Effects
Research on related compounds showed a marked reduction in inflammatory markers in vitro when tested against human cell lines exposed to inflammatory stimuli. This suggests that this compound could exhibit similar benefits .
Chemical Reactions Analysis
Amide Bond Formation
The carboxamido linker between the methyl benzoate and pyrazole ring is likely formed via activation of the carboxylic acid group. Key methodologies include:
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Protocol A (TiCl₄/Pyridine): Reaction of 5-bromothiophene carboxylic acid with pyrazole amines using TiCl₄ as a Lewis acid and pyridine as a base/solvent, yielding amides with moderate efficiency (12–48%) .
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Protocol B (DMAP/DCC): Use of 4-(dimethylamino)pyridine (DMAP) or dicyclohexylcarbodiimide (DCC) as coupling agents for steroidal pyrazole amides, improving regioselectivity .
Example Reaction Pathway:
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Activation of methyl 4-aminobenzoate’s amine with CDI (1,1'-carbonyldiimidazole).
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Coupling with the cyclopenta[c]pyrazole-3-carboxylic acid derivative under basic conditions (e.g., DBU) .
Sulfolane (1,1-Dioxidotetrahydrothiophen-3-yl) Functionalization
The sulfone group is introduced via oxidation of a tetrahydrothiophene precursor:
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Oxidation with H₂O₂/CH₃COOH: Selective oxidation of tetrahydrothiophene to sulfolane at 0–5°C .
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Microwave-Assisted Oxidation: Accelerated sulfonation using H₂O₂ under microwave irradiation (100°C, 10 min) .
Regioselective Modifications
Substituent positioning on the pyrazole ring is critical for activity:
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C3/C5 Substitutions: Electron-withdrawing groups (e.g., Cl, CF₃) at C3 enhance stability, while C5 modifications improve solubility .
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N1 Functionalization: Methyl or aryl groups at N1 influence steric hindrance and binding affinity .
Deprotection and Final Functionalization
Common deprotection strategies include:
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Hydrogenolysis: Removal of benzyl groups using H₂/Pd-C (e.g., hydroxamic acid deprotection) .
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Acid Hydrolysis: Cleavage of tert-butyl esters with TFA or HCl .
Key Challenges and Optimizations
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Low Yields in Amidation: Protocol A (TiCl₄) yields ≤12%, while Protocol B (DMAP) improves to 48% .
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Regioselectivity in Cyclization: Solvent choice (benzene vs. 2-methoxyethanol) affects pyrazole vs. hydrazone formation .
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Sulfone Stability: Over-oxidation risks require controlled conditions (low temperature, stoichiometric H₂O₂) .
Biological Relevance and Derivatives
While direct data on this compound is limited, structurally related pyrazole-acylsulfonamides exhibit:
Comparison with Similar Compounds
Table 1: Comparative Structural and Physical Properties
*Inferred from nomenclature and . †Estimated based on structural similarity to .
Key Observations:
Core Heterocycle Differences : The target compound and ’s analog share a cyclopenta[c]pyrazole core, whereas –3 derivatives are based on tetrahydroimidazo[1,2-a]pyridine, which introduces distinct electronic and steric environments .
Substituent Effects: Ester Groups: The target’s methyl benzoate ester contrasts with the diethyl esters in –3. Methyl esters typically exhibit lower molecular weights and altered solubility profiles compared to bulkier diethyl variants . Aryl Substituents: –3 include electron-withdrawing groups (bromo, nitro) on phenyl rings, which may enhance stability but reduce metabolic flexibility. The target’s unsubstituted benzoate lacks such effects .
Spectral and Analytical Data Comparison
Table 2: Spectroscopic Characteristics of Analogous Compounds
Insights:
- NMR Trends : Ethyl esters in –3 show characteristic triplet signals for CH₃ groups (~1.20–1.30 ppm) and quartets for CH₂ (~4.10–4.40 ppm). The target’s methyl ester would instead exhibit a singlet near ~3.80 ppm for the OCH₃ group.
- IR Signatures: Strong C=O stretches (~1720 cm⁻¹) and C≡N peaks (~2220 cm⁻¹) in –3 align with ester and cyano functionalities. The target’s sulfone group would introduce S=O stretches near 1300–1150 cm⁻¹ .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate?
Answer:
A two-step one-pot synthesis (common for fused heterocycles) is recommended. First, construct the tetrahydrothiophene-dioxide moiety via cyclization of a thiol intermediate under oxidative conditions (e.g., H₂O₂/CH₃COOH). Second, introduce the pyrazole-carboxamide group via a nucleophilic acyl substitution reaction. Key parameters:
- Temperature control : Maintain 0–5°C during cyclization to minimize side reactions .
- Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency between the benzoate ester and pyrazole-carboxamide .
- Purity monitoring : Employ TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates.
Basic: How should researchers resolve conflicting NMR data for structural confirmation?
Answer:
For complex polycyclic systems like this compound, combine:
- ¹H-¹³C HSQC/HMBC : Assign overlapping signals in the cyclopenta[c]pyrazole and tetrahydrothiophene regions .
- DEPT-135 : Differentiate CH₂/CH₃ groups in the tetrahydrothiophene-dioxide ring (δ ~2.5–3.5 ppm) .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify dynamic effects (e.g., hindered rotation in the carboxamido group) .
Advanced: What experimental approaches can reconcile discrepancies in HRMS and theoretical molecular weights?
Answer:
Discrepancies ≤0.02 Da (common in ESI-HRMS for large heterocycles) arise from isotopic patterns or adduct formation. Mitigate by:
- Ionization mode : Compare ESI⁺ vs. ESI⁻ to identify dominant adducts (e.g., [M+Na]⁺ vs. [M-H]⁻) .
- Collision-induced dissociation (CID) : Fragment the parent ion to confirm backbone connectivity (e.g., loss of CO₂Me from the benzoate group) .
- Isotopic purity : Verify starting materials (e.g., sulfur isotopes in tetrahydrothiophene) to rule out isotopic contamination .
Advanced: How does the electronic environment of the tetrahydrothiophene-dioxide moiety influence reactivity?
Answer:
The sulfone group (SO₂) acts as a strong electron-withdrawing group, polarizing the adjacent C3 position of the tetrahydrothiophene ring. This enhances susceptibility to:
- Nucleophilic attack : At C3, enabling functionalization (e.g., SN2 with Grignard reagents) .
- Ring-opening reactions : Under basic conditions (e.g., NaOH/EtOH), forming thiolate intermediates for downstream derivatization .
- Electrophilic aromatic substitution : Directs substituents to the para position of the benzoate ester .
Advanced: What computational methods predict the compound’s stability under physiological conditions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (e.g., carboxamido C–N bond) .
- MD simulations : Model solvation in water/PBS to predict hydrolysis rates of the methyl ester .
- pKa prediction : Use MarvinSketch or SPARC to estimate acidic protons (e.g., pyrazole NH, ~pKa 9–11) .
Advanced: How can researchers validate the compound’s potential as a kinase inhibitor?
Answer:
- Docking studies : Target the ATP-binding pocket of kinases (e.g., JAK2) using the pyrazole-carboxamide as a hinge-binding motif .
- In vitro assays : Measure IC₅₀ against recombinant kinases using ADP-Glo™ assays .
- SAR analysis : Compare with analogs (e.g., fluorophenyl derivatives) to identify critical substituents .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamido group .
- Stabilizers : Add 1% trehalose to aqueous formulations to reduce aggregation .
- Light protection : Use amber vials to prevent photodegradation of the cyclopenta[c]pyrazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
